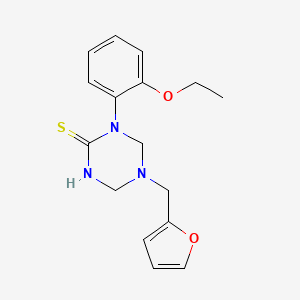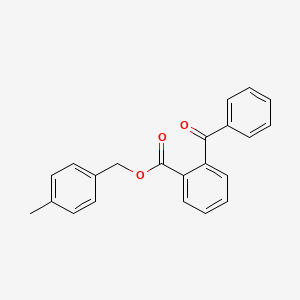
1-(2-nitrobenzyl)-4-phenylpiperazine
Übersicht
Beschreibung
1-(2-nitrobenzyl)-4-phenylpiperazine is a compound of interest in various fields of chemistry and pharmaceuticals due to its unique structural features. This compound, characterized by the presence of a nitrobenzyl and phenylpiperazine group, opens up avenues for exploring diverse chemical reactions, physical properties, and potential applications in material science and medicinal chemistry.
Synthesis Analysis
The synthesis of compounds similar to 1-(2-nitrobenzyl)-4-phenylpiperazine often involves nucleophilic substitution reactions, where a nitrobenzyl group is introduced into a piperazine backbone. Sparke et al. (2010) described the synthesis of a closely related compound, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, emphasizing key steps such as the reaction of 1,2-phenylenediamine to achieve mono-substitution and the use of glycolic acid for cyclization to avoid minor by-products (Sparke, Fisher, Mewis, & Archibald, 2010).
Molecular Structure Analysis
The molecular structure of compounds structurally related to 1-(2-nitrobenzyl)-4-phenylpiperazine has been elucidated through X-ray crystallography. For example, Iwasaki et al. (1988) determined the crystal and molecular structures of N-phenyl-4-nitrobenzylamine, showcasing the detailed geometry and electronic configuration that underpin the chemical reactivity and interactions of such molecules (Iwasaki, Masuko, Monma, Watanabe, & Mutai, 1988).
Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Groups
- Application in Biological Systems: 2-Nitrobenzyl derivatives are used as photolabile protecting groups in synthetic organic chemistry. For instance, the synthesis of 'caged ATP', a photolabile adenosine triphosphate derivative, utilizes these derivatives. Upon photolysis, ATP is generated in situ, which is significant for kinetic and structural studies in biological systems (McCray et al., 1980).
Synthesis and Structural Analysis
- Synthesis of Benzyl Derivatives: The synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, a closely related compound, demonstrates the utility of nitrobenzyl derivatives in organic synthesis. Key steps include the exclusive formation of the mono-substituted product and minor by-product avoidance (Sparke et al., 2010).
Photochemical Studies
- Alpha-Adrenergic Receptor Ligand: 2-Nitrobenzyl derivatives have been used to synthesize photolabile analogues of alpha-adrenergic agonists. These compounds can be rapidly converted to active forms by UV irradiation, demonstrating potential in studying receptor-ligand interactions (Walker et al., 1993).
Organic Synthesis and Photolysis
- Protecting Groups in Organic Synthesis: Light-sensitive protecting groups, like 2-nitrobenzyl, are crucial in synthesizing polyfunctional molecules. They are employed in carbohydrate chemistry, nucleotide synthesis, and peptide synthesis on polymeric supports (Pillai, 1980).
Molecular Structure Studies
- Crystal and Molecular Structures: Research on compounds like N-phenyl-4-nitrobenzylamine provides valuable insights into molecular structures, aiding in the understanding of complex organic compounds (Iwasaki et al., 1988).
Antimicrobial and Antitubercular Agents
- Antimicrobial Properties: Nitrobenzyl derivatives like 4-thiazolidinone have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities, showcasing the potential in medicinal chemistry (Samadhiya et al., 2014).
Wirkmechanismus
Target of Action
It’s worth noting that 2-nitrobenzyl compounds are commonly used as photolabile protecting groups . These groups can be removed with light, allowing researchers to control spatial, temporal, and concentration variables .
Mode of Action
The mode of action of 1-(2-nitrobenzyl)-4-phenylpiperazine involves a photochemical reaction. When irradiated, 2-nitrobenzyl alcohol and its derivatives, such as 1-(2-nitrophenyl)ethanol, are dehydrated to the corresponding 2-nitrosobenzoyl compounds . This reaction is initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts . The primary aci-nitro intermediates then form nitroso hydrates by proton transfer . Dehydration of these hydrates yields the 2-nitrosobenzoyl products .
Biochemical Pathways
The biochemical pathways affected by 1-(2-nitrobenzyl)-4-phenylpiperazine are primarily related to the photoreaction of 2-nitrobenzyl compounds. The primary aci-nitro photoproducts react via two competing paths . One path involves cyclization to benzisoxazolidine intermediates, followed by ring opening to carbonyl hydrates . The other path involves the formation of hydrated nitroso compounds by proton transfer . The balance between these two paths depends on the reaction medium .
Pharmacokinetics
It’s important to note that the reaction of 2-nitrobenzyl compounds can be influenced by various solvents , which may impact the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Result of Action
The result of the action of 1-(2-nitrobenzyl)-4-phenylpiperazine is the formation of 2-nitrosobenzoyl compounds . These compounds are formed by the dehydration of nitroso hydrates, which are produced by the proton transfer from the primary aci-nitro photoproducts .
Action Environment
The action of 1-(2-nitrobenzyl)-4-phenylpiperazine is influenced by the reaction medium . The balance between the two competing paths of the primary aci-nitro photoproducts—cyclization to benzisoxazolidine intermediates and formation of hydrated nitroso compounds—depends on the reaction medium . This suggests that environmental factors, such as the presence of different solvents, can influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-20(22)17-9-5-4-6-15(17)14-18-10-12-19(13-11-18)16-7-2-1-3-8-16/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNRFWBUWHQMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrobenzyl)-4-phenylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-ethyl-1H-1,2,4-triazol-5-yl]-3-methylquinazolin-4(3H)-one](/img/structure/B5637914.png)
![4-{[(1S*,5R*)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2-methylphthalazin-1(2H)-one](/img/structure/B5637917.png)
![2-[(4-cyanobenzyl)thio]-N'-cyclohexylideneacetohydrazide](/img/structure/B5637921.png)
![1-benzyl-4-{5-[(methylthio)methyl]-2-furoyl}-1,4-diazepan-6-ol](/img/structure/B5637927.png)


![2-{[cyclopropyl(2-methoxybenzyl)amino]methyl}-4-hydroxyquinoline-6-carboxamide](/img/structure/B5637939.png)
![2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5637948.png)
![4-methoxy-2-[4-(trifluoromethyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5637954.png)
![8-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5637963.png)
![5-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-indazole-3-carboxamide](/img/structure/B5637979.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5638003.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(2-methylphenyl)propanoyl]-4-piperidinol](/img/structure/B5638015.png)
![3-(tetrahydrofuran-3-yl)-5-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5638023.png)